molecular formula C8H12B2N4O5 B13727073 Pyrimidine-5-boronic acid hemihydrate

Pyrimidine-5-boronic acid hemihydrate

Cat. No.: B13727073
M. Wt: 265.83 g/mol
InChI Key: YXMKGFBYXBTOJS-UHFFFAOYSA-N
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Description

Pyrimidine-5-boronic acid hemihydrate is a boronic acid derivative with the molecular formula C8H12B2N4O5. It is commonly used as an intermediate in pharmaceutical synthesis due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-5-boronic acid hemihydrate typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of pyrimidine halides with boronic acids under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-5-boronic acid hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents and bases like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Pyrimidine-5-boronic acid hemihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anticancer and antiviral drugs.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of pyrimidine-5-boronic acid hemihydrate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Uniqueness: Pyrimidine-5-boronic acid hemihydrate is unique due to its specific structure, which combines the reactivity of the boronic acid group with the versatility of the pyrimidine ring. This combination makes it particularly valuable in pharmaceutical synthesis and other advanced chemical applications .

Properties

Molecular Formula

C8H12B2N4O5

Molecular Weight

265.83 g/mol

IUPAC Name

pyrimidin-5-ylboronic acid;hydrate

InChI

InChI=1S/2C4H5BN2O2.H2O/c2*8-5(9)4-1-6-3-7-2-4;/h2*1-3,8-9H;1H2

InChI Key

YXMKGFBYXBTOJS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CN=C1)(O)O.B(C1=CN=CN=C1)(O)O.O

Origin of Product

United States

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